

In-depth Technical Guide: Methyl 3-formylindole-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-formylindole-6-carboxylate

Cat. No.: B139831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-formylindole-6-carboxylate is a heterocyclic organic compound featuring a core indole structure, substituted with a formyl group at the 3-position and a methyl carboxylate group at the 6-position. This arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its indole scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive review of the available scientific literature on **methyl 3-formylindole-6-carboxylate**, detailing its chemical and physical properties, synthesis, and potential as a precursor for the development of novel therapeutics, particularly in the areas of oncology and anti-inflammatory applications.

Chemical and Physical Properties

Methyl 3-formylindole-6-carboxylate is typically a pale reddish-brown to purple powder.^[1] It is stable under standard laboratory conditions, though it may be sensitive to high temperatures, direct sunlight, and strong oxidizing agents.^[1]

Table 1: Physicochemical Properties of **Methyl 3-formylindole-6-carboxylate**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₉ NO ₃	[2]
Molecular Weight	203.19 g/mol	[2]
CAS Number	133831-28-4	[2]
Appearance	Pale reddish-brown to purple powder	[1]
Melting Point	219-224 °C	[1][3]
Boiling Point (est.)	341.49 °C	[1]
Density (est.)	1.2621 g/cm ³	[1]
pKa (est.)	14.30 ± 0.30	[1]
Storage Conditions	Inert atmosphere (Argon or Nitrogen), 2–8 °C	[1]

Synthesis

The primary synthetic route to **methyl 3-formylindole-6-carboxylate** is through the formylation of an indole-6-carboxylate precursor. The Vilsmeier-Haack reaction is a commonly employed method for the C-3 formylation of indoles.^[4] This reaction utilizes a Vilsmeier reagent, typically generated *in situ* from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

While a specific, detailed experimental protocol with yields for **methyl 3-formylindole-6-carboxylate** is not readily available in the searched literature, a general procedure based on the synthesis of analogous formylindole carboxylates can be proposed.^[5]

General Experimental Protocol: Vilsmeier-Haack Formylation

- Vilsmeier Reagent Formation: In a reaction vessel maintained under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath, phosphorus oxychloride is added

dropwise to N,N-dimethylformamide with stirring. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.

- **Indole Addition:** A solution of methyl indole-6-carboxylate in a suitable anhydrous solvent is then added dropwise to the pre-formed Vilsmeier reagent.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred for a period of time, typically several hours, until the reaction is complete as monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction is quenched by the careful addition of ice-water, followed by neutralization with an aqueous base solution (e.g., sodium hydroxide or potassium carbonate).
- **Isolation and Purification:** The resulting precipitate, **methyl 3-formylindole-6-carboxylate**, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Caption: General workflow for the synthesis of **Methyl 3-formylindole-6-carboxylate**.

Spectroscopic Data (Predicted)

While specific, experimentally verified spectra for **methyl 3-formylindole-6-carboxylate** are not available in the reviewed literature, the expected spectral characteristics can be predicted based on the analysis of closely related indole derivatives.[\[6\]](#)[\[7\]](#)[\[8\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the formyl proton, and the methyl ester protons. The aromatic region will display signals corresponding to the protons on the benzene and pyrrole rings of the indole nucleus. The formyl proton will appear as a singlet at a downfield chemical shift, typically in the range of 9-10 ppm. The methyl ester protons will be observed as a singlet around 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for all eleven carbon atoms. The carbonyl carbons of the formyl and ester groups are expected at the most downfield chemical shifts

(typically >160 ppm). The remaining signals will correspond to the aromatic and methyl carbons.

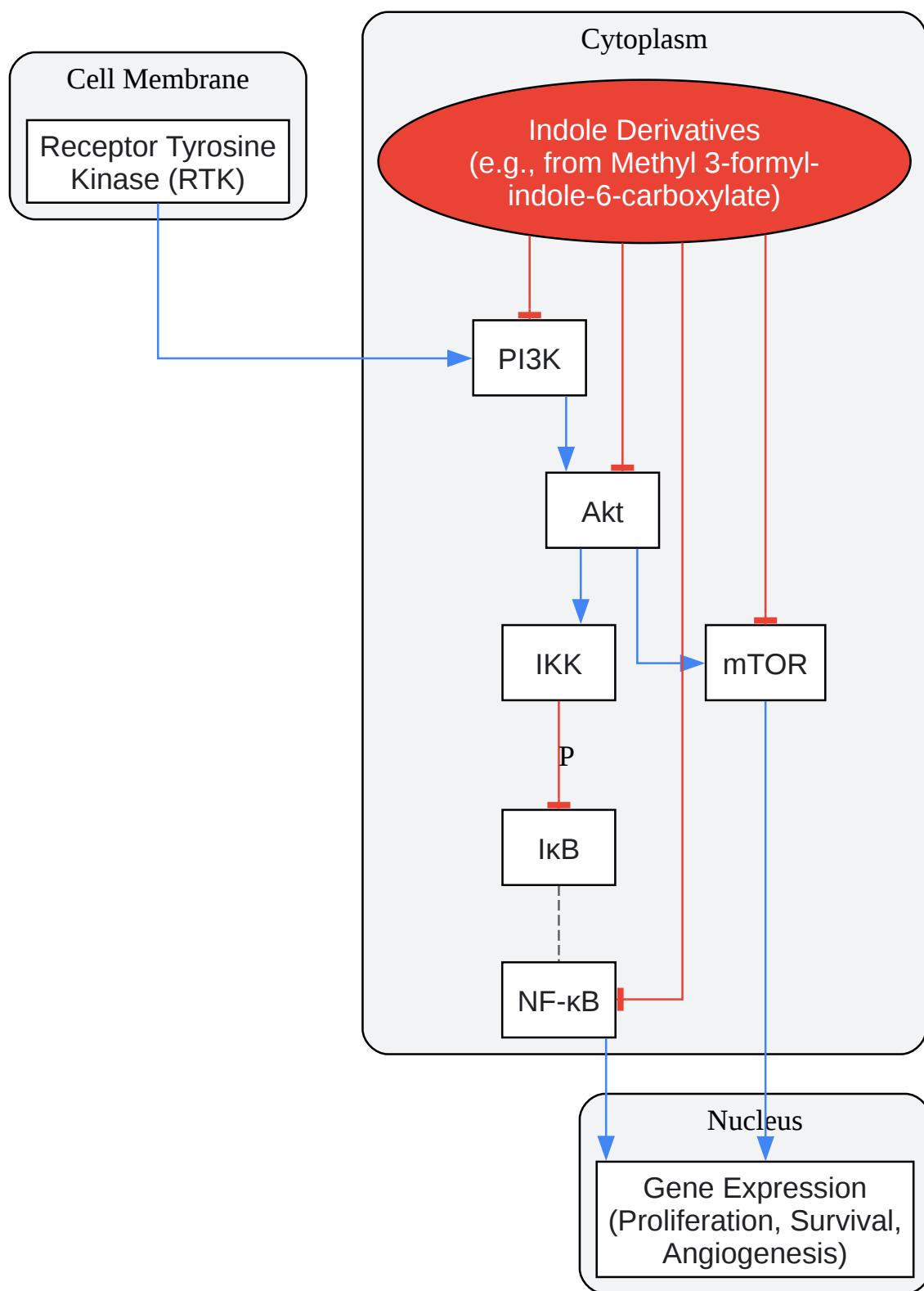
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3300 cm^{-1}), the C=O stretch of the aldehyde (around $1650\text{-}1680\text{ cm}^{-1}$), and the C=O stretch of the ester (around $1700\text{-}1720\text{ cm}^{-1}$).

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (203.19 g/mol).[2]

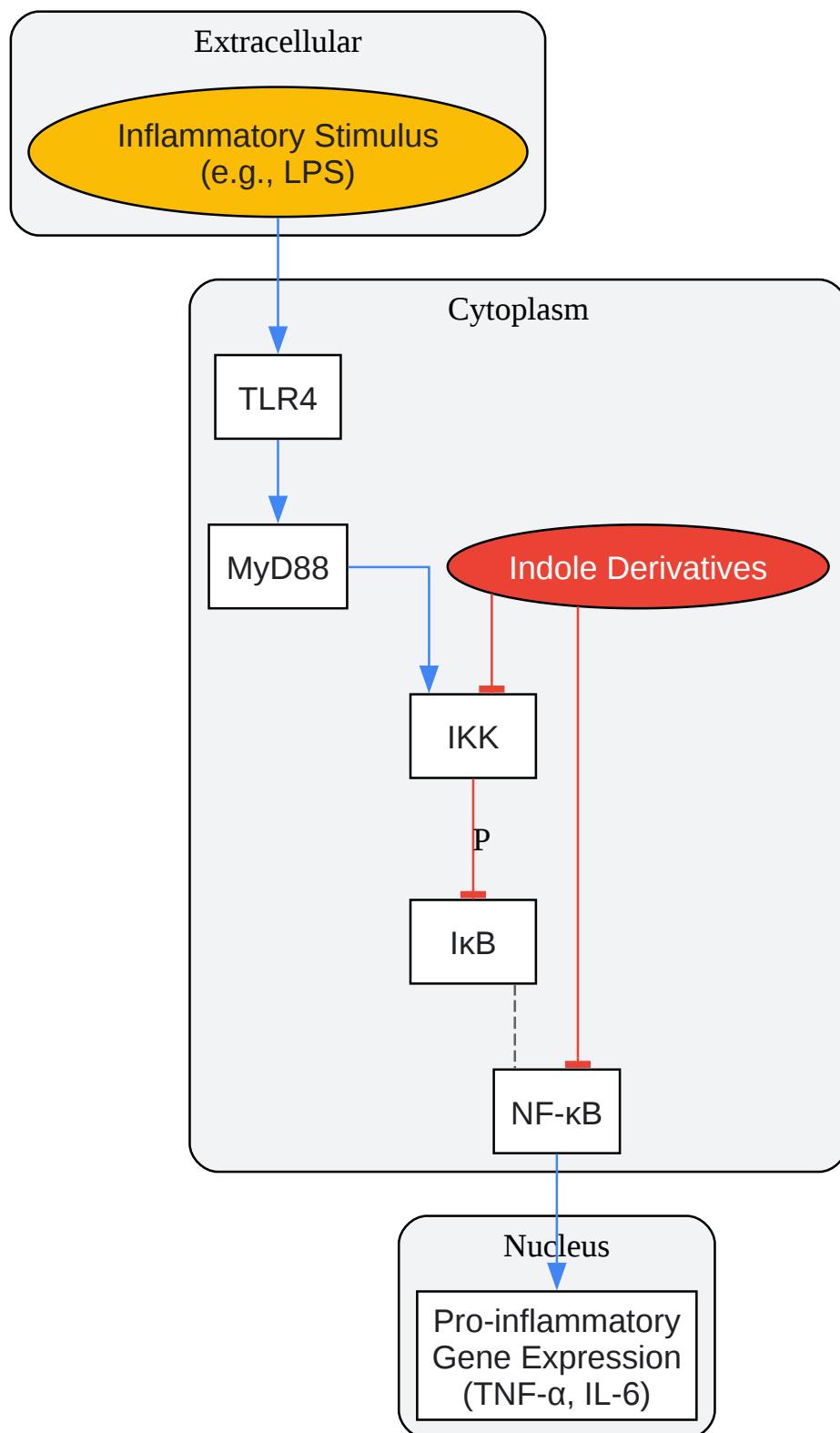
Table 2: Predicted Spectroscopic Data for **Methyl 3-formylindole-6-carboxylate**


Technique	Expected Key Features
^1H NMR	Singlet for formyl proton (~9-10 ppm), Singlet for methyl ester protons (~3.8-4.0 ppm), Signals for aromatic protons, Broad singlet for indole N-H.
^{13}C NMR	Signals for carbonyl carbons (>160 ppm), Signals for aromatic carbons, Signal for methyl ester carbon.
IR (cm^{-1})	N-H stretch (~3300), C=O stretch (aldehyde, ~1650-1680), C=O stretch (ester, ~1700-1720).
Mass Spec (m/z)	Molecular ion peak at ~203.

Biological Activity and Potential Applications

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[9][10] Derivatives of indole are known to possess anti-cancer, anti-inflammatory, and antimicrobial properties, among others.[10][11] **Methyl 3-formylindole-6-carboxylate** serves as a key intermediate for the synthesis of more complex indole derivatives with potential therapeutic applications.

Anticancer Potential


Indole derivatives have been extensively investigated for their anticancer properties. The mechanism of action for many of these compounds involves the modulation of key signaling pathways that are often dysregulated in cancer. While no specific anticancer data for **methyl 3-formylindole-6-carboxylate** has been found, related indole compounds have been shown to target pathways such as the PI3K/Akt/mTOR and NF- κ B signaling cascades. These pathways are crucial for cell proliferation, survival, and angiogenesis.

[Click to download full resolution via product page](#)

Caption: Potential anticancer signaling pathways targeted by indole derivatives.

Anti-inflammatory Potential

Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Indole derivatives have demonstrated anti-inflammatory effects through the modulation of inflammatory pathways. For instance, some indoles can inhibit the production of pro-inflammatory cytokines such as interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF- α). The NF- κ B signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. While specific studies on the anti-inflammatory activity of **methyl 3-formylindole-6-carboxylate** are lacking, its potential as a precursor for novel anti-inflammatory agents is significant.

[Click to download full resolution via product page](#)

Caption: General anti-inflammatory signaling pathway potentially modulated by indole derivatives.

Future Perspectives

Methyl 3-formylindole-6-carboxylate is a promising scaffold for the development of novel therapeutic agents. Future research should focus on the following areas:

- **Synthesis of Novel Derivatives:** The formyl and ester functionalities provide reactive handles for further chemical modifications, allowing for the creation of diverse libraries of indole derivatives.
- **Biological Screening:** These new compounds should be screened in a variety of biological assays to identify lead compounds with potent and selective anticancer or anti-inflammatory activity.
- **Mechanism of Action Studies:** For promising lead compounds, detailed mechanistic studies should be conducted to identify their molecular targets and elucidate their mechanism of action.
- **Structure-Activity Relationship (SAR) Studies:** SAR studies will be crucial for optimizing the potency and pharmacokinetic properties of lead compounds.

Conclusion

Methyl 3-formylindole-6-carboxylate is a key synthetic intermediate with significant potential in drug discovery and development. Its indole core is a well-established pharmacophore, and the presence of versatile functional groups allows for the synthesis of a wide range of derivatives. While the current literature lacks specific biological data for this particular compound, the known activities of related indole derivatives strongly suggest its potential as a precursor for novel anticancer and anti-inflammatory agents. Further research into the synthesis and biological evaluation of derivatives of **methyl 3-formylindole-6-carboxylate** is warranted and holds promise for the discovery of new and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. METHYL 3-FORMYL-1H-INDOLE-6-CARBOXYLATE | CAS 133831-28-4 [matrix-fine-chemicals.com]
- 3. METHYL 3-FORMYLINDOLE-6-CARBOXYLATE | 133831-28-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 3-FORMYL-1H-INDOLE-5-CARBOXYLIC ACID METHYL ESTER(197506-83-5) 1H NMR [m.chemicalbook.com]
- 8. Methyl3-formyl-1H-indole-7-carboxylate(312973-24-3) 1H NMR [m.chemicalbook.com]
- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-depth Technical Guide: Methyl 3-formylindole-6-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139831#methyl-3-formylindole-6-carboxylate-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com